(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998150
InChI: InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1
SMILES:
Molecular Formula: C22H20ClFN4O4
Molecular Weight: 458.9 g/mol

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide

CAS No.:

Cat. No.: VC17998150

Molecular Formula: C22H20ClFN4O4

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide -

Specification

Molecular Formula C22H20ClFN4O4
Molecular Weight 458.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
Standard InChI InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1
Standard InChI Key XZMUSENASPIMAT-YUKKFKLSSA-N
Isomeric SMILES C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO
Canonical SMILES C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCO

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₂H₂₀ClFN₄O₄, with a molecular weight of 458.9 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₀ClFN₄O₄
Molecular Weight458.9 g/mol
IUPAC Name(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
InChI KeyXZMUSENASPIMAT-YUKKFKLSSA-N
SMILESC1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO

Stereochemical and Conformational Analysis

The (3S)-oxolane (tetrahydrofuran) ring and the (E)-configured α,β-unsaturated amide group are critical to the compound’s spatial arrangement . The stereochemistry at the oxolane’s C3 position ensures structural alignment with Afatinib’s pharmacophore, while the trans (E) geometry of the butenamide side chain influences molecular rigidity .

Synthetic Context and Formation Pathways

Role in Afatinib Synthesis

This impurity arises during the amidation step of Afatinib synthesis, where incomplete reaction control leads to hydroxylation or incomplete functionalization of the butenamide side chain . Industrial-scale processes for Afatinib involve:

  • Nitro-reduction of precursor quinazoline derivatives.

  • Amidation with (E)-4-(dimethylamino)but-2-enoic acid.

  • Salification with maleic acid .

Deviations in stoichiometry or reaction conditions (e.g., temperature, catalyst loading) during amidation may result in the retention of a hydroxyl group instead of dimethylamine, yielding the title compound .

Analytical Characterization

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is the primary method for quantifying this impurity . A typical method uses:

  • Column: C18 stationary phase (e.g., NUCLEODUR 100-3).

  • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Retention Time: ~8.2 minutes, distinct from Afatinib’s peak at ~10.5 minutes .

Table 2: HPLC Method Parameters

ParameterSpecification
ColumnC18, 150 mm × 4.6 mm, 3 μm
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 μL
Runtime20 minutes

Spectroscopic Identification

  • Mass Spectrometry (MS): ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 459.1, with fragmentation patterns confirming the loss of H₂O (−18 Da) and the quinazoline core .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.52 (s, 1H, quinazoline-H), 7.85–7.78 (m, 2H, aromatic-H), 6.87 (d, J = 15.5 Hz, 1H, CH=CH), 5.92 (d, J = 15.5 Hz, 1H, CH=CH), 4.65–4.58 (m, 1H, oxolane-H), 3.95–3.85 (m, 4H, oxolane-OCH₂) .

    • ¹³C NMR: 167.8 (C=O), 158.3 (quinazoline-C), 132.1–116.7 (aromatic and olefinic carbons) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator